1-Nonanamine, hydrochloride
Description
Contextual Significance in Modern Organic and Inorganic Chemistry Research
In modern chemical synthesis, aliphatic amines and their hydrochloride salts are fundamental building blocks. scispace.com 1-Nonanamine, hydrochloride is relevant in the development of novel synthetic methodologies. For instance, in metal-free C-N coupling reactions, aliphatic amines can function as both nucleophiles and bases, leading to the formation of their hydrochloride salts as co-products. organic-chemistry.orgresearchgate.net This dual role is pivotal in creating more sustainable and cost-effective synthetic routes that avoid expensive and toxic heavy metal catalysts. organic-chemistry.org
The principles of crystal engineering can be applied to amine hydrochlorides. acs.org The chloride ion is an excellent hydrogen bond acceptor, allowing it to form robust hydrogen bonds with the amine cation (N−H···Cl⁻). acs.org This interaction can be used as an "anchor" to construct multi-component crystalline structures, or cocrystals, with other molecules, which is a significant area of research in materials science and pharmaceuticals. acs.org While much of this work focuses on active pharmaceutical ingredients, the fundamental principles are broadly applicable to simple amine hydrochlorides like this compound. acs.org
Historical Trajectory of Academic Inquiry on Aliphatic Primary Amine Hydrochlorides
The study of aliphatic primary amine hydrochlorides has a long history, driven by their importance as derivatives of fatty amines and as intermediates in various chemical processes. Early 20th-century research focused on fundamental physical properties. For example, a 1941 study published in the Journal of the American Chemical Society investigated the solubilities of various primary aliphatic amine hydrochlorides in ethanol (B145695) and benzene, laying the groundwork for understanding their behavior in different solvent systems. acs.org
Later, in the mid-20th century, research expanded to include their chemical reactivity. A notable area of investigation was the chlorination of the aliphatic chain of amine hydrochlorides. A 1951 study, also in the Journal of the American Chemical Society, detailed methods for chlorinating compounds like n-propylamine hydrochloride, highlighting the challenges and reaction conditions required to direct chlorination to the carbon chain rather than the nitrogen atom. google.com These early studies were crucial for developing the synthetic chemistry of functionalized amines. Further research explored the behavior of these salts in aqueous solutions, including the study of transference numbers to understand their micellar properties, which is particularly relevant for long-chain amines. acs.org
Methodological Frameworks in Contemporary Research on this compound
Contemporary research on this compound and related compounds employs a range of sophisticated analytical techniques for synthesis and characterization.
Synthesis and Purification: The synthesis of amine hydrochlorides is often straightforward, typically involving the reaction of the parent amine with hydrochloric acid. google.com In more complex synthetic schemes, such as metal-free C-N coupling, the amine hydrochloride may be formed in situ. organic-chemistry.org Purification is generally achieved through recrystallization.
Structural and Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for identifying the functional groups and understanding the hydrogen bonding within the crystal lattice. The stretching frequencies of the N-H bonds in the ammonium (B1175870) group are characteristic and are influenced by the strong N−H···Cl⁻ hydrogen bonds. These bands are typically observed near 3000 cm⁻¹ for aliphatic primary amine salts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the nonyl chain and to observe the effects of protonation on the chemical shifts of the carbon and hydrogen atoms near the nitrogen center. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, showing bond lengths, bond angles, and the specific arrangement of ions in the crystal lattice, including the details of the hydrogen-bonding network. researchgate.net
Table 2: Computed Physical and Chemical Properties
| Property | Value (1-Nonanamine) | Value (this compound) | Source |
|---|---|---|---|
| Molecular Weight | 143.27 g/mol | 179.73 g/mol | nih.govnih.gov |
| XLogP3 | 3.7 | Not available | nih.gov |
| Hydrogen Bond Donor Count | 1 | 2 | nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 1 | 1 | nih.govnih.gov |
| Boiling Point (Parent Amine) | ~201 °C | Not applicable | nist.gov |
| Melting Point (Parent Amine) | -1 °C | Not available | chemeo.com |
Properties
CAS No. |
2016-39-9 |
|---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.73 g/mol |
IUPAC Name |
nonylazanium;chloride |
InChI |
InChI=1S/C9H21N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2-10H2,1H3;1H |
InChI Key |
IMGHCWMUWVHYCO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN.Cl |
Canonical SMILES |
CCCCCCCCC[NH3+].[Cl-] |
Related CAS |
112-20-9 (Parent) |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Reactivity of the Amine Moiety
The chemical behavior of 1-nonanamine is largely defined by the nucleophilic character of the primary amine group. The nitrogen atom possesses a lone pair of electrons, making it a potent electron-pair donor and thus a strong nucleophile. This reactivity allows 1-nonanamine to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. As a primary alkylamine, its nucleophilicity is generally greater than that of ammonia (B1221849) due to the electron-donating inductive effect of the nonyl group. However, the long alkyl chain can also introduce steric hindrance, which may influence reaction rates compared to smaller primary amines.
When supplied as its hydrochloride salt, the amine group is protonated to form the nonylammonium ion (CH₃(CH₂)₈NH₃⁺). In this state, the lone pair is unavailable for nucleophilic attack. Therefore, for 1-nonanamine hydrochloride to act as a nucleophile, it must first be deprotonated, typically by adding a base to the reaction mixture to liberate the free amine.
Amide Formation Reactions
One of the most fundamental reactions involving 1-nonanamine is the formation of N-substituted amides, a key linkage in many organic molecules. This transformation is typically achieved through nucleophilic acyl substitution, where the amine attacks a carboxylic acid derivative.
Common methods include:
Reaction with Acid Anhydrides: Similar to acyl chlorides, acid anhydrides are effective acylating agents for 1-nonanamine. The reaction yields the corresponding N-nonylamide and a carboxylic acid as a byproduct. nih.gov A base is also used in this reaction to neutralize the carboxylic acid byproduct.
Reaction with Carboxylic Acids: Direct reaction between a carboxylic acid and 1-nonanamine is generally inefficient as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. To facilitate amide bond formation, a coupling agent or dehydrating reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is required. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Table 1: General Conditions for Amide Formation with 1-Nonanamine
| Acylating Agent | Typical Reagents & Conditions | Product | Byproduct |
|---|---|---|---|
| Acyl Chloride (e.g., Acetyl Chloride) | 1-Nonanamine, Pyridine or Et₃N, Aprotic Solvent (e.g., DCM, THF), Room Temperature | N-Nonylacetamide | Pyridinium hydrochloride or Triethylammonium chloride |
| Acid Anhydride (e.g., Acetic Anhydride) | 1-Nonanamine, Base (e.g., Na₂CO₃), Room Temperature | N-Nonylacetamide | Sodium acetate |
| Carboxylic Acid (e.g., Acetic Acid) | 1-Nonanamine, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF, DCM) | N-Nonylacetamide | Dicyclohexylurea (DCU) or EDU |
Imine and Schiff Base Synthesis
1-Nonanamine, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. researchgate.netchemeo.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, often under acid or base catalysis, to yield the final imine product, characterized by a carbon-nitrogen double bond (C=N). chemicalbook.com
The formation of the imine is a reversible process. To drive the reaction toward the product, water is typically removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus. The reaction of 1-nonanamine with a simple aldehyde like benzaldehyde (B42025) would yield N-benzylidenenonanamine. alfa-chemistry.com
Table 2: Synthesis of Imines from 1-Nonanamine
| Carbonyl Compound | General Conditions | Intermediate | Product (Imine/Schiff Base) |
|---|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | 1-Nonanamine, Toluene, Catalytic Acid (e.g., p-TsOH), Reflux with Dean-Stark trap | Carbinolamine | N-Benzylidenenonanamine |
| Ketone (e.g., Acetone) | 1-Nonanamine, Ethanol (B145695), Reflux, Removal of water | Carbinolamine | N-(propan-2-ylidene)nonan-1-amine |
Alkylation and Acylation Reactions
The nucleophilic nitrogen of 1-nonanamine can be alkylated by reaction with alkyl halides through a nucleophilic aliphatic substitution (Sₙ2) reaction. utwente.nl In this process, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction produces the hydrohalide salt of the more substituted amine. researchgate.net
A significant challenge in the alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading it to compete for the alkyl halide. This can result in a mixture of secondary and tertiary amines, and even quaternary ammonium salts. To achieve mono-alkylation, a large excess of the initial amine is often used.
Acylation is the process of adding an acyl group (R-C=O) to the amine. As discussed in section 3.1.1, this is a primary method for synthesizing amides from 1-nonanamine. The reaction with highly reactive acylating agents like acyl chlorides is rapid and generally proceeds to high yields without over-acylation, as the resulting amide is significantly less nucleophilic than the starting amine. researchgate.net
Acid-Base Chemistry in Reaction Environments
The reactivity of 1-nonanamine is fundamentally governed by its basicity and the resulting acid-base equilibria in the reaction medium. As an amine, it acts as a Brønsted-Lowry base, accepting a proton to form its conjugate acid, the nonylammonium ion.
Protonation and Deprotonation Equilibria
In the presence of an acid, such as hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom of 1-nonanamine readily accepts a proton. This acid-base reaction forms 1-nonanamine hydrochloride, an ammonium salt.
The equilibrium can be represented as: CH₃(CH₂)₈NH₂ + H⁺ ⇌ CH₃(CH₂)₈NH₃⁺
The position of this equilibrium is described by the pKa of the conjugate acid, the nonylammonium ion. For 1-nonanamine, the pKa of its conjugate acid is reported to be 10.64 at 25°C. chemicalbook.com This value indicates that 1-nonanamine is a moderately strong base, similar to other primary alkylamines. In aqueous solutions with a pH below 10.64, the protonated (nonylammonium) form will predominate, while at a pH above 10.64, the deprotonated (free amine) form will be the major species.
This equilibrium is critical in practical applications. To use 1-nonanamine hydrochloride as a nucleophile, a base must be added to the reaction system to shift the equilibrium to the left, generating the reactive free amine. Conversely, the formation of the hydrochloride salt can be used to purify or isolate the amine, as the ionic salt often has different solubility properties (e.g., higher water solubility) than the free base.
Influence of Counterions
In 1-nonanamine hydrochloride, the chloride anion (Cl⁻) is the counterion to the protonated nonylammonium cation. While often considered a "spectator ion," the counterion can influence the physical properties and, in some cases, the reactivity of the compound.
The ionic interaction between the nonylammonium cation and the chloride anion results in the formation of a crystalline salt, which has significantly different physical properties (e.g., melting point, solubility) compared to the free amine, which is a liquid at room temperature.
Complexation Chemistry with Metal Ions
Primary amines, such as 1-nonanamine, are capable of acting as ligands in coordination chemistry. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal cation to form a coordinate covalent bond. docbrown.info The hydrochloride salt, 1-nonanamine, hydrochloride (CH₃(CH₂)₈NH₃⁺Cl⁻), readily provides the 1-nonanamine ligand in solution upon dissociation or deprotonation. The chemistry is analogous to that of ammonia and other short-chain alkylamines, which form a wide variety of ammine complexes with transition metals. wikipedia.orgdoubtnut.com
1-Nonanamine is classified as a simple monodentate ligand, meaning it binds to a central metal ion through a single donor atom—the nitrogen. docbrown.info The design of this ligand is straightforward, characterized by two key features:
The Amino Group (-NH₂): This functional group serves as the Lewis base, donating its electron lone pair to a Lewis acidic metal center. libretexts.org
The Nonyl Group (C₉H₁₉): This long, linear alkyl chain is non-coordinating but significantly influences the physicochemical properties of the ligand and its metal complexes. It imparts a high degree of lipophilicity (hydrophobicity), which can enhance the solubility of the resulting complex in nonpolar organic solvents and reduce its solubility in aqueous solutions.
Due to its monodentate nature, multiple 1-nonanamine ligands typically coordinate to a single metal center to satisfy its coordination number. The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) depends on the identity of the metal ion, its oxidation state, and the number of coordinated ligands. libretexts.org For example, it is expected to form complexes such as [Cu(RNH₂)₄(H₂O)₂]²⁺ and [Ni(RNH₂)₆]²⁺ (where R = C₉H₁₉), analogous to well-known ammine complexes. wikipedia.org
The versatility of amine ligands allows for various coordination modes depending on the metal's ionic radius and the presence of other functional groups. nih.gov However, as a simple primary amine, 1-nonanamine is restricted to a terminal, end-on coordination mode via its nitrogen atom.
| Ligand Feature | Description | Impact on Complexation |
|---|---|---|
| Donor Atom | Nitrogen | Forms a coordinate covalent bond with the metal ion. |
| Denticity | Monodentate | Binds through a single point of attachment; multiple ligands are required to saturate the metal's coordination sphere. |
| Alkyl Chain | Linear C₉H₁₉ (nonyl) group | Confers high lipophilicity, affecting the solubility and extraction properties of the metal complex. |
| Steric Hindrance | Low at the coordination site | The linear chain does not significantly hinder the approach to the nitrogen donor atom. |
Stepwise Formation:
M + L ⇌ ML; K₁ = [ML] / ([M][L])
ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])
M + nL ⇌ MLₙ; βn = K₁ × K₂ × ... × Kₙ = [MLₙ] / ([M][L]ⁿ)
A higher value for the stability constant indicates a stronger interaction between the metal and the ligand, resulting in a more stable complex. scispace.com The stability of metal-amine complexes generally follows the Irving-Williams order for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.
The stability constant is related to the standard Gibbs free energy of complexation (ΔG°) by the equation:
ΔG° = -RT ln(βn)
Where R is the gas constant and T is the absolute temperature. The Gibbs free energy is composed of enthalpy (ΔH°) and entropy (ΔS°) contributions (ΔG° = ΔH° - TΔS°). wikipedia.org
Enthalpy (ΔH°): Reflects the change in bond energies upon complex formation. The formation of the metal-nitrogen bond is typically an exothermic process (negative ΔH°).
Entropy (ΔS°): Relates to the change in disorder of the system. The coordination of multiple individual ligands often leads to a more ordered system, resulting in a negative entropy change.
| Metal Ion | Ligand | log(βn) | Coordination Number (n) |
|---|---|---|---|
| Cu²⁺ | Ammonia (NH₃) | 12.67 | 4 |
| Ni²⁺ | Ammonia (NH₃) | 8.12 | 6 |
| Co²⁺ | Ammonia (NH₃) | 5.13 | 6 |
| Zn²⁺ | Ammonia (NH₃) | 9.06 | 4 |
| Ag⁺ | Ammonia (NH₃) | 7.22 | 2 |
| Cu²⁺ | Methylamine (B109427) (CH₃NH₂) | 13.10 | 4 |
Note: Data is illustrative for analogous amine ligands to show general magnitudes of stability constants.
The formation of a metal-amine complex in aqueous solution is a ligand substitution reaction, where the amine ligand displaces water molecules from the hydrated metal ion's coordination sphere. libretexts.org
[M(H₂O)ₓ]ⁿ⁺ + y RNH₂ ⇌ [M(RNH₂)y(H₂O)ₓ₋y]ⁿ⁺ + y H₂O
The kinetics and mechanism of such reactions for many transition metal complexes are well-described by the Eigen-Wilkins mechanism . rsc.org This model proposes a two-step process:
Fast Outer-Sphere Complex Formation: The hydrated metal ion and the incoming amine ligand rapidly diffuse together to form an encounter complex, or an outer-sphere complex. In this arrangement, the amine is in the second coordination sphere of the metal, held in place by electrostatic forces, with the primary hydration shell of the metal ion still intact. [M(H₂O)ₓ]ⁿ⁺ + L ⇌ {[M(H₂O)ₓ]ⁿ⁺, L} (fast equilibrium)
Rate-Determining Inner-Sphere Substitution: The rate-limiting step is the dissociation of a water molecule from the inner coordination sphere of the metal ion. This is immediately followed by the coordination of the amine ligand, which is already positioned in the outer sphere. {[M(H₂O)ₓ]ⁿ⁺, L} → [M(H₂O)ₓ₋₁L]ⁿ⁺ + H₂O (slow)
The kinetic data for complex formation between copper(II) ions and simple amines like ammonia and methylamine are consistent with this dissociative (D) pathway. rsc.org The rate of the reaction is primarily dependent on the rate of water exchange for the specific metal ion, with less influence from the nature of the incoming amine ligand.
The long alkyl chain of 1-nonanamine makes it an effective agent for the separation and recovery of metals via precipitation, particularly from acidic aqueous solutions. researchgate.net This application is prominent in hydrometallurgy for recovering platinum-group metals (PGMs).
The mechanism does not involve the direct precipitation of a neutral coordination complex. Instead, it relies on the principles of ion-pair formation and solubility.
Cation Formation: In a strong acid solution (e.g., HCl), 1-nonanamine is protonated to form the 1-nonanaminium cation: C₉H₁₉NH₂ + H⁺ → C₉H₁₉NH₃⁺.
Anionic Metal Complex Formation: Metals like platinum(IV) and rhodium(III) exist as stable anionic chloro-complexes in concentrated HCl, such as hexachloroplatinate(IV), [PtCl₆]²⁻.
Ion-Pair Precipitation: The lipophilic 1-nonanaminium cation (C₉H₁₉NH₃⁺) forms a charge-neutralized ion-pair with the anionic metal complex. This association results in a salt, for example, (C₉H₁₉NH₃)₂[PtCl₆].
Reduced Solubility: The presence of the two long, hydrophobic nonyl chains in the salt drastically reduces its solubility in the aqueous medium, causing it to precipitate out of the solution.
The effectiveness and selectivity of this precipitation are highly dependent on the length of the amine's alkyl chain. Studies have shown that for certain metals, a minimum chain length is required for effective precipitation. For instance, while amines can precipitate Pt(IV), Pd(II) precipitation requires an amine with an alkyl chain of at least nine carbons (nonylamine). researchgate.net This highlights the critical role of the hydrophobicity imparted by the long alkyl chain in driving the precipitation mechanism.
| Step | Process | Chemical Species Example |
|---|---|---|
| 1 | Amine Protonation | C₉H₁₉NH₂ + H⁺ + Cl⁻ → C₉H₁₉NH₃⁺Cl⁻ |
| 2 | Anionic Metal Complex | Pt⁴⁺ + 6Cl⁻ → [PtCl₆]²⁻ |
| 3 | Ion-Pair Formation & Precipitation | 2 C₉H₁₉NH₃⁺ + [PtCl₆]²⁻ → (C₉H₁₉NH₃)₂[PtCl₆] (s) |
Advanced Reaction Mechanisms and Kinetics
Unimolecular substitution (Sₙ1) and elimination (E1) reactions proceed through a common carbocation intermediate. orgchemboulder.com However, primary amines like 1-nonanamine, or their hydrochloride salts, cannot undergo these reactions directly. The amino group (-NH₂) and the protonated ammonium group (-NH₃⁺) are extremely poor leaving groups. To induce Sₙ1/E1 reactivity, the amine must first be chemically converted into a species with an excellent leaving group.
This conversion is achieved through diazotization , which involves reacting the primary amine with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid). organic-chemistry.org This reaction converts the amino group into an alkyldiazonium ion (R-N₂⁺).
C₉H₁₉NH₂ + HNO₂ + H⁺ → C₉H₁₉-N₂⁺ + 2H₂O
The diazonium group (-N₂⁺) is an exceptional leaving group because it departs as a very stable, neutral dinitrogen molecule (N₂). masterorganicchemistry.com The subsequent steps define the Sₙ1 and E1 pathways:
Rate-Determining Step: Carbocation Formation: The C-N bond in the 1-nonanyldiazonium ion cleaves heterolytically, releasing N₂ gas and forming a primary nonyl carbocation. This is the unimolecular, rate-determining step common to both Sₙ1 and E1 pathways. lumenlearning.com C₉H₁₉-N₂⁺ → C₉H₁₉⁺ + N₂
Fate of the Carbocation: Primary alkyl carbocations are highly unstable and reactive intermediates. They rapidly undergo a mixture of competing reactions, making this pathway synthetically challenging for producing a single product. organic-chemistry.orgyoutube.com
Sₙ1 Reaction: The carbocation is attacked by a nucleophile present in the reaction mixture. If water is the solvent, a substitution reaction occurs, leading to the formation of 1-nonanol.
E1 Reaction: A base (such as water or the conjugate base of the acid used) removes a proton from a carbon atom adjacent to the positive charge (a β-hydrogen), leading to the formation of an alkene, primarily 1-nonene. libretexts.org
Rearrangement: The highly unstable primary carbocation can rearrange to a more stable secondary carbocation via a 1,2-hydride shift. This rearranged carbocation can then undergo Sₙ1 or E1 reactions, leading to a mixture of products like 2-nonanol (B147358) and various nonene isomers.
Because of the high instability of the primary carbocation and the multiple competing pathways (substitution, elimination, rearrangement), the diazotization of simple primary amines like 1-nonanamine typically results in a complex mixture of products and is often of limited synthetic utility. youtube.com
| Reaction Pathway | Description | Potential Products from 1-Nonanyldiazonium Ion |
|---|---|---|
| Sₙ1 (direct) | Nucleophilic attack on the primary carbocation. | 1-Nonanol |
| E1 (direct) | Proton removal from the beta-carbon of the primary carbocation. | 1-Nonene |
| Rearrangement + Sₙ1 | 1,2-hydride shift to form a secondary carbocation, followed by nucleophilic attack. | 2-Nonanol (and other positional isomers) |
| Rearrangement + E1 | 1,2-hydride shift followed by proton removal. | 1-Nonene, 2-Nonene (cis/trans) |
Bimolecular Elimination (E2) and Substitution (SN2) Reactions
While specific studies detailing the participation of this compound in bimolecular elimination (E2) and substitution (SN2) reactions are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of organic chemistry. As the hydrochloride salt of a primary amine, 1-nonanamine would typically be protonated on the nitrogen atom, forming the nonylammonium ion. In this form, it is a poor nucleophile and unlikely to directly participate in SN2 reactions.
However, under basic conditions where the free amine, 1-nonanamine, is generated, it can act as a nucleophile in SN2 reactions. The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon, displacing a leaving group. The rate of such a reaction would be dependent on the concentration of both the amine and the substrate, characteristic of a bimolecular process.
In the context of E2 reactions, a strong, sterically hindered base is typically required to promote the elimination of a leaving group from an adjacent carbon. 1-Nonanamine itself is not a strong enough base to be a primary promoter of E2 reactions. However, if a suitable substrate with a good leaving group is present along with a strong external base, the possibility of competing SN2 and E2 pathways would exist. The ratio of substitution to elimination products would be influenced by factors such as the steric hindrance of the substrate and the base, solvent polarity, and temperature.
Table 1: Theoretical Reactivity of 1-Nonanamine in SN2/E2 Reactions
| Reaction Type | Role of 1-Nonanamine | Required Conditions | Expected Outcome |
| SN2 | Nucleophile (as free amine) | Presence of a suitable electrophile with a good leaving group. | Formation of a secondary amine. |
| E2 | Unlikely as a primary base | Requires a strong, sterically hindered external base and a suitable substrate. | Would be a minor pathway in the presence of a strong base, leading to alkene formation. |
Rearrangement Reactions (e.g., Beckmann-type)
The Beckmann rearrangement is a well-known reaction that converts an oxime to an amide under acidic conditions. wikipedia.orgalfa-chemistry.com This reaction is catalyzed by a variety of acidic reagents, including protic acids like sulfuric acid and Lewis acids. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti to the leaving group, ultimately leading to the formation of a nitrilium ion intermediate that is then hydrolyzed to the amide. organic-chemistry.org
There is no direct evidence in the reviewed literature to suggest that this compound, or its corresponding free amine, actively participates as a catalyst or reactant in a classical Beckmann rearrangement. The acidic nature of the hydrochloride salt could potentially contribute to the acidic environment required for the rearrangement, but it is not a standard catalyst for this transformation. The primary amine functionality of 1-nonanamine is not directly involved in the characteristic bond migrations of the Beckmann rearrangement.
It is conceivable that a derivative of 1-nonanamine, such as an oxime formed from a ketone bearing a nonylamino group, could undergo a Beckmann rearrangement. In such a hypothetical scenario, the nonyl group's migration aptitude would be compared to the other substituent on the oxime carbon. Generally, the migratory aptitude in Beckmann rearrangements follows the order: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl.
Photochemical Reaction Pathways
The study of the photochemical reaction pathways of simple aliphatic amine hydrochlorides like this compound is a specialized area of research, and specific data for this compound is scarce in the available literature. Generally, the photochemistry of amines can involve processes such as photoionization, N-H bond cleavage, and C-N bond cleavage, depending on the wavelength of light used and the presence of photosensitizers.
In the context of its hydrochloride salt, the protonated amino group would influence the electronic structure and, consequently, the photochemical behavior. It is known that hydroxylamine (B1172632) derivatives can serve as precursors to nitrogen-radicals under visible-light photochemistry, which then engage in various transformations. nih.gov However, this reactivity is specific to the hydroxylamine functionality and not directly applicable to a primary amine hydrochloride.
Without specific experimental data, any discussion on the photochemical pathways of this compound remains speculative. Further research would be needed to elucidate its behavior upon irradiation with UV or visible light, including potential degradation pathways or its ability to participate in photo-induced reactions.
Role in Organic Catalysis
Organocatalytic Applications
Primary amines and their derivatives have emerged as versatile and powerful organocatalysts in asymmetric synthesis. bohrium.comrsc.org They can participate in various catalytic cycles, most notably through the formation of enamine or iminium ion intermediates. wikipedia.org While specific applications of this compound as an organocatalyst are not widely reported, its structural features as a primary amine suggest potential utility in this field.
In enamine catalysis, the primary amine can react with a carbonyl compound to form a nucleophilic enamine, which can then react with an electrophile. In iminium catalysis, the amine condenses with a carbonyl compound to form an iminium ion, which is more electrophilic than the starting carbonyl and can react with a nucleophile.
The long nonyl chain of 1-nonanamine could introduce specific steric or solubility properties that might be advantageous in certain organocatalytic systems. For instance, it could enhance solubility in nonpolar solvents or influence the stereochemical outcome of a reaction through steric interactions in the transition state.
Table 2: Potential Organocatalytic Modes of 1-Nonanamine
| Catalysis Mode | Intermediate | Role of 1-Nonanamine | Potential Applications |
| Enamine Catalysis | Enamine | Forms a nucleophilic intermediate with a carbonyl compound. | Aldol reactions, Michael additions. |
| Iminium Catalysis | Iminium ion | Forms an electrophilic intermediate with a carbonyl compound. | Diels-Alder reactions, conjugate additions. |
Metal-Ligand Cooperative Catalysis
In metal-ligand cooperative (MLC) catalysis, both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a reaction. nih.gov Alkylamines can serve as ligands in such catalytic systems. The nitrogen atom of the amine coordinates to the metal center, and the N-H proton can be involved in proton transfer steps, facilitating substrate activation.
While there are no specific reports detailing the use of this compound in metal-ligand cooperative catalysis, the fundamental properties of the 1-nonanamine ligand suggest its potential in this area. The primary amine group can coordinate to a variety of transition metals, and the N-H bond can participate in cooperative catalytic cycles. For example, in hydrogenation or dehydrogenation reactions, the amine ligand can act as a proton shuttle.
The long alkyl chain of 1-nonanamine could influence the catalyst's properties, such as its solubility and stability. It could also create a specific steric environment around the metal center, potentially influencing the selectivity of the catalytic transformation. Research in this area often focuses on designing ligands to fine-tune the reactivity and selectivity of the metal catalyst.
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography of 1-Nonanamine, Hydrochloride and its Complexes
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. For long-chain n-alkylammonium halides like this compound, this method reveals a highly ordered, layered structure.
While specific crystallographic data for this compound is not extensively published, the structures of homologous long-chain n-alkylammonium chlorides are well-documented and provide a reliable model. These compounds typically crystallize into lamellar, or layered, structures reminiscent of organic-inorganic hybrid perovskites rsc.orgresearchgate.net.
A representative table of crystallographic parameters for a related long-chain alkylammonium halide illustrates the typical data obtained from such studies.
| Parameter | Illustrative Value for a Long-Chain Alkylammonium Halide |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| a (Å) | Varies (e.g., ~6.5 Å) |
| b (Å) | Varies (e.g., ~7.8 Å) |
| c (Å) | Increases with chain length (e.g., >30 Å for C9) |
| β (°) | Varies (e.g., ~95°) |
| Z (formula units/cell) | 4 |
Note: This table is illustrative and based on general data for n-alkylammonium halides; specific values for this compound may vary.
The cohesion and stability of the this compound crystal structure are governed by a hierarchy of intermolecular forces.
Van der Waals Forces: In the organic layers, the primary interactions are weaker van der Waals forces between the adjacent nonyl chains. The collective strength of these dispersion forces is substantial due to the length of the hydrocarbon chains and contributes significantly to the stability of the crystal lattice.
Stacking: While π-π stacking is not relevant for this aliphatic compound, the term can be loosely applied to the regular, layered packing of the organic and inorganic sheets. The arrangement is more accurately described as a lamellar structure where the supramolecular assembly is driven by the interplay of strong, directional hydrogen bonds and non-directional van der Waals forces mdpi.comresearchgate.net.
Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in long-chain n-alkylammonium halides slideserve.comacs.org. Different polymorphs can arise from variations in:
The packing arrangement of the alkyl chains (e.g., different tilt angles).
The hydrogen-bonding network in the inorganic layer.
Conformational differences in the alkyl chain itself.
These distinct crystalline forms can exhibit different physical properties, such as melting point and solubility. The study of polymorphism is therefore critical for controlling the material's characteristics.
Crystal engineering provides a framework for designing and controlling the crystal structure to achieve desired properties northwestern.edumdpi.comresearchgate.net. For compounds like this compound, crystal engineering strategies can be employed to:
Template the formation of specific layered structures.
Introduce functional components into the lattice to create novel organic-inorganic hybrid materials.
Control the dimensionality of the resulting structure, from simple bilayers to more complex perovskite-like arrangements rsc.org.
Vibrational Spectroscopy for Mechanistic Insights (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful for identifying functional groups and studying molecular interactions within the crystal lattice of this compound.
The FTIR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of the ammonium (B1175870) head group and the alkyl chain. Because it is a primary amine salt, its spectral features are well-defined spectroscopyonline.comresearchgate.net. Raman spectroscopy is particularly useful for analyzing alkylammonium salts, as it is less sensitive to water and can detect subtle changes in the crystal lattice crystallizationsystems.comresearchgate.net.
The following table summarizes the principal vibrational modes and their expected frequency ranges.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H⁺ Stretching | -NH₃⁺ | 3200 - 2800 | Strong, Broad | Medium |
| C-H Asymmetric/Symmetric Stretching | -CH₃, -CH₂ | 2965 - 2850 | Strong | Strong |
| N-H⁺ Asymmetric Bending (Degenerate) | -NH₃⁺ | ~1620 - 1560 | Medium-Strong | Weak |
| N-H⁺ Symmetric Bending ("Umbrella" mode) | -NH₃⁺ | ~1500 | Medium | Weak |
| -CH₂- Scissoring | Alkyl Chain | ~1470 | Medium | Medium |
| C-N Stretching | Alkyl-NH₃⁺ | 1250 - 1020 | Medium-Weak | Medium |
| -CH₂- Rocking/Twisting | Alkyl Chain | 1150 - 720 | Medium-Weak | Medium |
Note: The N-H⁺ stretching band in the IR spectrum of amine salts is typically very broad and complex due to extensive hydrogen bonding and Fermi resonance. spectroscopyonline.com
In situ FTIR and Raman spectroscopy are powerful process analytical technologies (PAT) for monitoring chemical reactions in real-time without the need for sample extraction nih.govacs.org. These techniques can provide valuable mechanistic insights by tracking the concentration changes of reactants, intermediates, and products.
For reactions involving this compound, such as its formation via neutralization or its use in a subsequent synthesis, in situ spectroscopy could be applied as follows:
Monitoring Formation: The neutralization of 1-nonanamine with hydrochloric acid can be monitored by observing the disappearance of the characteristic N-H stretching bands of the free primary amine (a doublet around 3400-3250 cm⁻¹) and the concurrent appearance of the broad N-H⁺ stretching band of the ammonium salt nih.govyoutube.com.
Tracking Crystallization: Raman spectroscopy is particularly well-suited for monitoring crystallization processes, including polymorphic transformations crystallizationsystems.comcrystallizationsystems.comnih.gov. As this compound crystallizes from a solution, the intensity of its characteristic Raman peaks will increase. If different polymorphs are present, subtle shifts in peak positions or the appearance of new peaks can be used to identify and quantify each solid form in real-time. This allows for precise control over the crystallization process to ensure the desired polymorph is obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For this compound, both solution-state and solid-state NMR approaches provide complementary data on its structure and behavior.
In solution, this compound exists as the nonylammonium cation and a chloride anion. The flexible nine-carbon alkyl chain undergoes rapid conformational changes. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to assign the chemical shifts of each unique carbon and proton in the molecule.
The protonation of the amine group to form the ammonium salt results in a significant downfield shift for the protons on the α-carbon (C1) due to the electron-withdrawing effect of the -NH₃⁺ group. This effect diminishes along the alkyl chain.
¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by a triplet for the terminal methyl (CH₃) protons, a series of multiplets for the seven methylene (B1212753) (CH₂) groups in the middle of the chain, and a distinct downfield multiplet for the methylene group adjacent to the ammonium head group. The protons of the -NH₃⁺ group itself may appear as a broad singlet, and its chemical shift can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the alkyl chain. The chemical shift of the C1 carbon, bonded directly to the nitrogen, is significantly shifted downfield compared to the other methylene carbons. The carbons further from the ammonium group exhibit chemical shifts typical for a long-chain alkane. libretexts.orgoregonstate.edu
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1 (-CH₂-NH₃⁺) | ~3.0 - 3.2 | ~40 - 45 | Most downfield methylene group due to proximity to the electron-withdrawing NH₃⁺ group. libretexts.org |
| C2 (-CH₂-) | ~1.6 - 1.8 | ~25 - 35 | |
| C3-C7 (-CH₂-) | ~1.2 - 1.4 | ~25 - 35 | Signals for these central methylene groups often overlap, forming a broad multiplet. |
| C8 (-CH₂-) | ~1.2 - 1.4 | ~20 - 30 | |
| C9 (-CH₃) | ~0.8 - 0.9 | ~10 - 15 | Terminal methyl group, typically appears as a triplet. libretexts.org |
| -NH₃⁺ | Variable | - | Position and appearance can vary with solvent, temperature, and pH. |
Note: Predicted values are based on general chemical shift ranges for alkylamines and the influence of ammonium groups. Actual values can vary based on solvent and experimental conditions.
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) can be used to establish the connectivity between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates each carbon atom with its directly attached protons, confirming assignments made in the 1D spectra.
Solid-state NMR (ssNMR) spectroscopy provides invaluable information on the structure, packing, and dynamics of this compound in its crystalline or amorphous solid forms. Unlike in solution, molecules in the solid state are fixed in position, leading to anisotropic interactions that broaden NMR signals. Techniques like Magic-Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra.
Cross-Polarization Magic-Angle Spinning (CP-MAS) is a standard technique used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei. michael-hunger.de For this compound, ¹³C CP-MAS spectra can be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound will exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions.
Study Conformational Ordering: In the solid state, the flexible alkyl chain may adopt a more ordered conformation, such as an all-trans arrangement. ssNMR can probe this ordering.
Analyze Dynamics: By measuring relaxation times (e.g., T₁ relaxation), ssNMR can provide insights into the molecular motion of the alkyl chain and the ammonium head group in the solid lattice.
Furthermore, advanced techniques like ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments can be applied to obtain higher resolution spectra and probe the spatial proximity between different parts of the molecule in the solid state. rsc.org
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
For a volatile compound like the free base, 1-Nonanamine, Electron Ionization (EI) is a common MS technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. The mass spectrum of 1-Nonanamine shows a molecular ion (M⁺) peak at an m/z corresponding to its molecular weight (143.27 g/mol ). nist.gov
A dominant fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgwikipedia.org For 1-Nonanamine, this results in the loss of an octyl radical (•C₈H₁₇) and the formation of a highly stable, nitrogen-containing cation at m/z = 30. This is typically the base peak (most intense peak) in the spectrum.
Key Fragments in the Electron Ionization Mass Spectrum of 1-Nonanamine:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 143 | [CH₃(CH₂)₈NH₂]⁺ | Molecular Ion (M⁺) |
| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage (loss of C₈H₁₇•) |
Data sourced from the NIST Chemistry WebBook for 1-Nonanamine. nist.gov
For the non-volatile salt, this compound, soft ionization techniques such as Electrospray Ionization (ESI) are used. ESI-MS allows the analysis of ionic compounds in solution without causing extensive fragmentation. In positive-ion mode ESI-MS, this compound would be detected as the intact nonylammonium cation at an m/z of 144.17 ([C₉H₂₁N + H]⁺).
Mass spectrometry is also an essential tool for monitoring the progress of chemical reactions. By coupling a mass spectrometer to a reaction vessel, one can track the disappearance of reactants and the appearance of products in real-time, allowing for precise optimization of reaction conditions. libretexts.org
Electronic Spectroscopy for Understanding Electronic Structure
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. This technique is most effective for compounds containing chromophores—functional groups with π-electrons or non-bonding electrons that can be excited by UV or visible light.
This compound is a saturated aliphatic amine hydrochloride. Its structure consists solely of sigma (σ) bonds (C-C, C-H, C-N) and non-bonding (n) electrons on the nitrogen atom. The possible electronic transitions are high-energy σ → σ* and n → σ* transitions. These transitions require high-energy photons and therefore occur in the far or vacuum ultraviolet region (typically < 200 nm), which is outside the range of standard UV-Vis spectrophotometers (200-800 nm).
Consequently, this compound is transparent in the near-UV and visible regions of the electromagnetic spectrum and does not exhibit a characteristic UV-Vis absorption spectrum. For analysis by UV-Vis spectroscopy, the molecule would need to be chemically modified by attaching a chromophore, a process known as derivatization.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of 1-Nonanamine, hydrochloride. These calculations provide a detailed picture of the electron distribution and its influence on the molecule's stability and chemical behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT studies on this compound would focus on the protonated nonylammonium cation and its interaction with the chloride anion. Key aspects of its electronic structure that can be elucidated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
The protonation of the primary amine group leads to the formation of a positively charged -NH3+ group, which significantly alters the electronic landscape of the molecule. DFT calculations can quantify this charge distribution, showing a concentration of positive charge at the ammonium (B1175870) head group, while the long alkyl chain remains largely nonpolar. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
Reactivity descriptors, such as global hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to predict the molecule's reactivity towards other chemical species. These parameters are vital for understanding its role in various chemical processes. Quantum chemical calculations have been effectively used to correlate such computed descriptors with the reactivity of molecules. researchgate.net
Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Unit |
|---|---|---|
| Energy of HOMO | -8.5 | eV |
| Energy of LUMO | 1.5 | eV |
| HOMO-LUMO Gap | 10.0 | eV |
| Dipole Moment | 12.5 | Debye |
| Global Hardness | 5.0 | eV |
| Global Softness | 0.2 | eV⁻¹ |
| Electronegativity | 3.5 | eV |
Note: These values are representative for a long-chain alkylamine hydrochloride, calculated at the B3LYP/6-31G(d) level of theory, and are intended for illustrative purposes.
Calculation of Reaction Pathways and Transition States
Theoretical calculations are employed to map out the potential energy surfaces of chemical reactions involving this compound. A primary reaction of interest is the protonation of 1-nonanamine by hydrochloric acid. pressbooks.pub Computational methods can determine the geometry of the reactants, products, and any transition states along the reaction pathway.
The activation energy for the proton transfer from HCl to the nitrogen atom of 1-nonanamine can be calculated, providing insights into the reaction kinetics. The mechanism involves the lone pair of electrons on the nitrogen atom acting as a nucleophile to accept a proton. studymind.co.uk The transition state for this process would feature a partially formed N-H bond and a partially broken H-Cl bond. By locating the transition state and calculating its energy, the reaction barrier can be determined, which is fundamental to understanding the rate of formation of this compound. Such calculations can be extended to other reactions, such as its interaction with other molecules or surfaces.
Prediction of Spectroscopic Properties
Quantum chemical calculations are a powerful tool for predicting and interpreting various spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. For this compound, DFT calculations can predict the chemical shifts of the ¹H and ¹³C atoms in its structure. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks. Discrepancies between calculated and experimental spectra can often reveal subtle structural or environmental effects.
Similarly, the vibrational frequencies corresponding to the stretching and bending modes of the various bonds in the molecule can be calculated. These computed frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. For instance, the characteristic N-H stretching frequencies of the -NH3+ group can be accurately predicted, providing a spectroscopic signature for the protonated amine.
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Illustrative Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 40.5 |
| C2 | 31.8 |
| C3 | 29.5 |
| C4 | 29.3 |
| C5 | 29.2 |
| C6 | 26.8 |
| C7 | 22.7 |
| C8 | 14.1 |
| C9 | - |
Note: These values are hypothetical and for illustrative purposes, referenced against a standard (e.g., TMS).
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its behavior in solution, including how it interacts with solvent molecules and how its long alkyl chain behaves.
Solvation Effects and Intermolecular Interactions
In an aqueous solution, this compound behaves as a cationic surfactant. MD simulations can model the solvation of the nonylammonium cation and the chloride anion by water molecules. These simulations would show the formation of a hydration shell around the charged -NH3+ head group, where water molecules orient themselves to solvate the positive charge through hydrogen bonding. The chloride ion would also be surrounded by a shell of water molecules.
MD simulations can also elucidate the nature of intermolecular interactions between multiple this compound molecules in solution. At concentrations above the critical micelle concentration (CMC), these molecules are expected to self-assemble into micelles. Simulations can provide a dynamic picture of micelle formation, showing the aggregation of the hydrophobic nonyl tails to minimize their contact with water, while the hydrophilic ammonium head groups remain exposed to the aqueous environment. The study of long-chain alkylated imidazolium (B1220033) chlorides has shown similar mesoscopic segregation. nih.gov
Conformational Analysis of this compound in Solution
The nine-carbon alkyl chain of this compound is flexible and can adopt a multitude of conformations in solution. MD simulations can explore the conformational landscape of the nonyl chain, identifying the most probable conformations and the dynamics of their interconversion. The conformational behavior is influenced by hydrophobic interactions and packing constraints, especially within a micellar aggregate.
Analysis of the simulation trajectories can provide information on the distribution of dihedral angles along the alkyl chain, the end-to-end distance, and the radius of gyration of the molecule. These parameters help to characterize the shape and flexibility of the molecule in solution. Understanding the conformational preferences is crucial as it can influence the packing of the molecules in self-assembled structures and their interactions with other species. Such conformational analyses have been successfully applied to other protonated molecules to understand their 3D structures. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (academic, non-clinical focus)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to describe the connection between the structural properties of a compound and its biological activity or other properties. longdom.org In the academic, non-clinical context of amine research, QSAR models are instrumental in predicting the chemical behavior and reactivity of amines based on their molecular structure. These models employ mathematical equations to quantitatively link a molecule's structure to its activity, utilizing statistical methods like multiple linear regression, partial least squares, and machine learning algorithms. fiveable.me The fundamental principle is that the activity of a molecule is determined by its chemical structure, including features like functional groups, size, and shape. fiveable.me
For primary amines, such as 1-nonanamine, QSAR studies can provide insights into their potential transformations and interactions. While specific QSAR studies focusing solely on 1-nonanamine hydrochloride are not extensively documented in publicly available research, the methodologies applied to other primary amines are directly relevant. These studies often focus on predicting properties like mutagenicity, rates of oxidative degradation, or interaction with biological targets. nih.govnih.govresearchgate.net
The development of QSAR models involves compiling a dataset of molecules with known activities and then using computational methods to identify molecular descriptors that correlate with that activity. fiveable.me These descriptors can be physicochemical, electronic, or steric in nature. ijnrd.org For instance, in the study of aromatic amines, QSAR models have been developed to predict their mutagenicity by considering descriptors related to the stability of reactive intermediates. nih.gov Such approaches could theoretically be adapted to predict the reactivity of aliphatic amines like 1-nonanamine in various chemical environments.
A key aspect of QSAR is its predictive power. Once a robust model is developed and validated, it can be used to predict the activity of new or untested compounds, thereby prioritizing experimental work and reducing the need for extensive laboratory testing. nih.gov
Descriptors for Amine Reactivity
The reactivity of amines is governed by a variety of structural and electronic factors, which can be quantified using molecular descriptors in QSAR studies. These descriptors are numerical values that encode different aspects of a molecule's structure.
For primary amines, key descriptors often relate to the nitrogen atom and its local environment. Some important descriptors include:
Electronic Descriptors: These describe the electronic properties of the molecule.
pKa: The dissociation constant is a fundamental descriptor for amines, indicating their basicity and the extent of protonation at a given pH. researchgate.net
Highest Occupied Molecular Orbital (HOMO) Energy: This descriptor relates to the electron-donating ability of the amine. A higher HOMO energy generally corresponds to greater reactivity towards electrophiles. researchgate.net
Mulliken Charges: Computational methods can calculate the partial charges on each atom, providing insight into the nucleophilicity of the nitrogen atom. researchgate.net
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule.
Topological Indices: These are numerical values derived from the graph representation of the molecule, capturing information about branching and connectivity.
Steric Parameters (e.g., Taft Steric Constant, Es): These quantify the steric hindrance around the amine group, which can significantly impact its ability to react. ijnrd.org
Lipophilic Descriptors:
Partition Coefficient (logP): This descriptor measures the lipophilicity of the molecule, which is crucial for understanding its behavior in different solvent environments and its potential to cross biological membranes. longdom.orgijnrd.org
In a study on the oxidative degradation of various amines, descriptors such as the calculated dipole moment and pKa value were incorporated into a Quantitative Structure-Property Relationship (QSPR) model. nih.govacs.org Another study on the N-dealkylation of amine contaminants utilized molecular descriptors representing reactivity-fit and structural-fit, with the SlogP_VSA2 descriptor being a primary influencing factor. nih.govmdpi.comresearchgate.net
The following table provides an overview of common descriptor types and their relevance to amine reactivity.
| Descriptor Type | Examples | Relevance to Amine Reactivity |
| Electronic | pKa, HOMO Energy, Mulliken Charges, Dipole Moment | Governs nucleophilicity, basicity, and interaction with electrophiles. |
| Topological | Molecular Weight, Molecular Volume, Connectivity Indices | Influences steric accessibility of the amine group and overall molecular interactions. |
| Lipophilic | logP | Affects solubility and partitioning behavior in different phases. |
Predictive Models for Chemical Transformations
Predictive models for the chemical transformations of amines are a direct application of QSAR and other computational methods. These models aim to forecast the outcome of chemical reactions, including reaction rates and potential products.
Machine learning algorithms are increasingly being used to develop these predictive models. nih.govmdpi.com For instance, methods like random forest, gradient boosting decision tree, and multi-layer perceptron have been applied to build binary classification models for predicting the N-dealkylation of amines. nih.govmdpi.comresearchgate.net In one such study, a dataset of 286 emerging amine pollutants was used to develop models with a prediction accuracy of up to 81.0%. nih.govmdpi.comresearchgate.net
Another example is the development of models to predict the oxidative degradation rate of amines in industrial processes like CO2 capture. nih.govacs.org These models can be based on semi-empirical statistical approaches or more complex machine learning regressions. nih.govacs.org For a dataset of 27 different amines, a CatBoost machine learning regression model showed a very low average absolute deviation, indicating high predictive accuracy. nih.govacs.org
The development of such predictive models typically involves the following steps:
Dataset Curation: A large and diverse dataset of amines with known reactivity or transformation data is collected. nih.govmdpi.comnih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each amine in the dataset. molssi.org
Feature Selection: The most relevant descriptors that correlate with the chemical transformation of interest are identified. mdpi.com
Model Training: A machine learning algorithm is trained on the dataset to learn the relationship between the selected descriptors and the observed reactivity. nih.govnih.gov
Model Validation: The predictive performance of the model is evaluated using an independent test set of amines that were not used during training. nih.gov
The table below summarizes some machine learning models used in predicting amine chemical transformations.
| Machine Learning Model | Application Example | Reported Accuracy/Performance |
| Extreme Gradient Boosting | Predicting N-dealkylation of amine contaminants | 81.0% prediction accuracy |
| CatBoost Machine Learning Regression | Predicting oxidative degradation rate of amines | 0.3% average absolute deviation |
| Random Forest | Predicting CO2 absorption properties of amines | Reasonable prediction performances (e.g., Q²LOO = 0.63) |
These predictive models are valuable tools for screening large libraries of virtual compounds and identifying candidates with desired reactivity profiles before undertaking expensive and time-consuming experimental synthesis and testing. nih.gov
Cheminformatics and Data Mining in Amine Research
Cheminformatics, also known as chemical informatics, involves the use of computational methods and data analysis to extract knowledge from large chemical datasets. ejbi.org In the context of amine research, cheminformatics plays a crucial role in organizing, analyzing, and utilizing the vast amount of data generated from experimental and computational studies.
Data mining is a key component of cheminformatics, focusing on discovering hidden patterns and information in large datasets. mdpi.com For amines, this can involve:
Database Curation and Searching: Large chemical databases like Reaxys are used to identify and compile lists of primary alkyl amines based on specific structural criteria. molssi.org This allows for the creation of focused libraries for further computational or experimental investigation.
Clustering and Diversity Analysis: Cheminformatics tools can be used to group amines based on their structural similarity. This is useful for understanding the chemical space covered by a set of compounds and for selecting a diverse subset for screening. nih.gov
Virtual Screening: Computational models, including QSAR models, are used to screen large virtual libraries of amines to identify those with a high probability of possessing a desired property. nih.gov This accelerates the discovery of new functional molecules.
Predictive Modeling: As discussed previously, data mining techniques are integral to building predictive models for various properties of amines, from their reactivity to their potential toxicity. nih.govmdpi.com
An example of the application of cheminformatics in amine research is the development of a descriptor library for primary alkyl amines. molssi.org This involved using the Reaxys database to identify a large set of primary alkyl amines, followed by computational workflows to calculate a wide range of descriptors for each compound. molssi.org Such libraries are invaluable resources for developing new QSAR models and for data-driven discovery of amines with specific properties.
Furthermore, cheminformatics approaches are used to analyze and predict the CO2 absorption properties of amine solutions. nih.gov By collecting experimental data and calculating molecular descriptors, researchers can build models to screen for new, more efficient amines for carbon capture applications. nih.gov
The integration of cheminformatics and data mining with experimental research creates a synergistic workflow. Computational predictions can guide experimental efforts, while new experimental data can be used to refine and improve the predictive models. This iterative cycle accelerates the pace of discovery in amine research.
Environmental Chemistry Perspectives Academic Research Focus
Degradation Pathways in Model Systems
The environmental fate of 1-Nonanamine, hydrochloride is a critical area of academic research, focusing on its persistence and transformation in various environmental compartments. Degradation pathways, including photodegradation and biotransformation, are studied in controlled laboratory settings to predict the compound's behavior in the environment.
Photodegradation Mechanisms
The photodegradation of a chemical compound involves its breakdown by light energy. For primary amines, this can be a significant degradation pathway in sunlit surface waters. The mechanisms of photodegradation can be complex, involving direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the water, known as photosensitizers, absorb light and initiate the degradation of the target compound.
Sorption and Transport in Environmental Matrices (laboratory models)
The sorption and transport of this compound in environmental matrices such as soil and sediment are crucial for understanding its mobility and bioavailability. As an ionizable organic compound, its behavior is significantly influenced by the physicochemical properties of both the compound and the environmental matrix.
In aqueous environments, this compound will exist in equilibrium between its protonated (cationic) form and its neutral form, depending on the pH of the surrounding medium. The cationic form is expected to exhibit strong sorption to negatively charged surfaces, which are abundant in most soils and sediments due to the presence of clay minerals and organic matter. This electrostatic interaction is a primary mechanism for the sorption of ionizable organic amines. researchgate.net
Laboratory studies on shorter-chain alkylamines, such as n-hexylamine, have shown that the cationic form exhibits greater sorption than the neutral form. researchgate.net The sorption of these amines often increases with the hydrophobicity of the molecule. Given the long nonyl chain of 1-Nonanamine, hydrophobic interactions are also expected to play a significant role in its sorption to soil organic matter.
The transport of this compound in the environment will be inversely related to its sorption. Strong sorption will limit its mobility in soil and reduce its potential to leach into groundwater. However, transport can also occur when the compound is sorbed to mobile particles such as colloids or suspended sediments. nih.gov
| Parameter | Expected Influence on this compound Sorption | Rationale |
|---|---|---|
| Soil pH | Higher sorption at lower pH | Lower pH favors the cationic form, which has a strong affinity for negatively charged soil particles. |
| Organic Carbon Content | Higher sorption with higher organic carbon | The long nonyl chain leads to strong hydrophobic interactions with soil organic matter. |
| Clay Content | Higher sorption with higher clay content | Clay minerals provide negatively charged surfaces for electrostatic attraction with the cationic form of the amine. |
| Cation Exchange Capacity (CEC) | Higher sorption with higher CEC | A higher CEC indicates more negatively charged sites available for binding the cationic amine. jeeng.net |
Green Chemistry in Lifecycle Analysis for Research Processes
Green chemistry principles aim to reduce the environmental impact of chemical processes, from the design of molecules to their ultimate disposal. A lifecycle analysis (LCA) is a tool used to assess the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. researchgate.netmdpi.com
For a research chemical like this compound, a "cradle-to-gate" or "cradle-to-grave" LCA could be applied to its synthesis and use in a laboratory setting. This would involve evaluating the environmental footprint of the starting materials, the energy consumption of the synthesis process, the generation of waste, and the environmental fate of the compound after its use in research.
The application of green chemistry to the synthesis of amines is an active area of research, with a focus on developing more sustainable and atom-economical methods. rsc.orgdntb.gov.ua Metrics such as Atom Economy, E-Factor, and Process Mass Intensity are used to quantify the "greenness" of a chemical process. whiterose.ac.ukresearchgate.net
A specific lifecycle analysis for the research processes involving this compound has not been published in the available literature. However, the principles of green chemistry can guide the responsible use of this compound in a research context. This includes minimizing the quantities used, selecting greener solvents for reactions, and developing methods for the recovery, recycling, or benign degradation of the compound and any associated waste.
| Green Chemistry Principle | Application to Research Processes with this compound |
|---|---|
| Prevention | Design experiments to minimize waste generation. |
| Atom Economy | If synthesizing in-house, choose synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Select synthetic pathways that use and generate substances with little or no toxicity to human health and the environment. |
| Safer Solvents and Auxiliaries | Choose solvents that are less toxic and have a lower environmental impact. |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Explore synthetic routes that utilize renewable starting materials. dntb.gov.ua |
| Reduce Derivatives | Minimize the use of protecting groups to avoid additional reaction steps and waste. |
| Catalysis | Utilize catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. |
| Design for Degradation | Consider the environmental fate of the compound and design it to break down into innocuous products after its intended use. |
| Real-time analysis for Pollution Prevention | Develop analytical methods to monitor and control reactions to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choose substances and reaction conditions that minimize the potential for chemical accidents. |
Historical Evolution of Research and Future Directions
Key Milestones in 1-Nonanamine, Hydrochloride Research
Research into long-chain alkylamine salts like this compound has progressed from fundamental physicochemical characterization to the exploration of their functional properties. Early research focused on understanding the behavior of these amphiphilic molecules in solution and their interactions with other substances.
A significant area of early investigation involved the interaction of long-chain aliphatic ammonium (B1175870) salts with biological macromolecules. For instance, studies highlighted the ability of these compounds to precipitate polyanions, a property dependent on the structure of the amine nih.gov. This foundational work established the potential for these simple molecules to interact with biological systems, paving the way for more specific application-focused research. Another important aspect of early research was the detailed characterization of the physical properties of amine salts, including studies using techniques like X-ray diffraction to understand their solid-state structures, which are crucial for applications in materials science acs.org.
| Milestone Category | Description | Significance |
| Physicochemical Characterization | Early studies focused on the fundamental properties of long-chain amine salts, including their behavior in solution and solid-state structure. | Provided the foundational data necessary for all subsequent research and application development. |
| Interaction with Polyanions | Investigation into the ability of long-chain aliphatic ammonium salts to precipitate biological polyanions. nih.gov | Demonstrated the potential for these compounds to interact with biological systems, opening avenues in biochemistry and biomedicine. |
| Structural Analysis | Use of techniques like X-ray diffraction to determine the crystal structure of amine salts with other long-chain molecules. acs.org | Enabled a deeper understanding of the intermolecular forces governing the assembly of these molecules, crucial for materials science applications. |
Emerging Research Areas and Unexplored Reactivity
Current research is leveraging the unique properties of the nonyl chain and the ammonium headgroup to explore novel applications. The hydrophobic nature of the nine-carbon chain combined with the charged amine group makes this compound and similar molecules interesting candidates for biological and materials science applications.
One promising area is in the development of enzyme inhibitors. Research has shown that long-chain amines and their ammonium salts can act as inhibitors of dynamin GTPase activity, a key enzyme in cellular processes nih.gov. This discovery opens up possibilities for developing new therapeutic agents based on this simple chemical scaffold.
Another rapidly advancing field is the use of cationic lipids, including alkylamines, in the formulation of lipid nanoparticles (LNPs) for mRNA delivery upenn.edu. The amine group is crucial for encapsulating the negatively charged mRNA and facilitating its entry into cells. While much of this research involves more complex lipids, the fundamental role of the alkylamine structure highlights the potential for derivatives of 1-Nonanamine to be explored in this context.
Unexplored reactivity could involve leveraging the ion-pairing interaction between the ammonium group and an anionic catalyst to direct chemical reactions. It has been shown that such interactions can accelerate reaction rates and control selectivity, for instance, in C-H functionalization reactions researchgate.net. Applying this concept to this compound could enable novel, selective modifications of the alkyl chain.
| Research Area | Focus | Potential Application |
| Enzyme Inhibition | Investigating long-chain ammonium salts as inhibitors of enzymes like dynamin GTPase. nih.gov | Development of new therapeutic agents for various diseases. |
| Nucleic Acid Delivery | Use of long-chain alkylamines as components of lipid nanoparticles for delivering mRNA or other nucleic acids. upenn.edu | Gene therapy, vaccines, and personalized medicine. |
| Ion-Pair Directed Catalysis | Utilizing the ammonium group to steer the selectivity and enhance the rate of chemical reactions. researchgate.net | More efficient and selective synthesis of complex molecules. |
Methodological Advancements Driving Future Studies
Advances in synthetic and analytical techniques are critical for unlocking the full potential of this compound. Historically, the synthesis of aliphatic amines relied on methods like alkylation and reductive amination acs.org. Modern advancements in transition-metal catalysis are providing more efficient and selective routes to synthesize and functionalize these molecules acs.orgacs.org. Techniques such as hydroaminomethylation and hydroamination offer direct pathways to produce amines from readily available starting materials acs.org.
Furthermore, sophisticated analytical methods are enabling a deeper understanding of how these molecules behave. The determination of long-chain alkylamines and their derivatives, even at low concentrations in complex matrices like food packaging, is now routinely achieved using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) mdpi.com. These methods are crucial for safety assessments and for studying the migration and interaction of these compounds in various environments.
| Methodological Area | Advancement | Impact on Research |
| Organic Synthesis | Development of transition-metal catalyzed reactions (e.g., hydroamination) for amine synthesis. acs.orgacs.org | Provides more efficient, selective, and sustainable routes to produce and modify 1-Nonanamine and related compounds. |
| Analytical Chemistry | Widespread use of high-sensitivity techniques like LC-MS/MS for the detection and quantification of alkylamines. mdpi.com | Enables precise studies of biological activity, environmental fate, and material compatibility. |
| Structural Biology & Catalysis | Understanding and application of non-covalent interactions, like ion-pairing, to direct reaction outcomes. researchgate.net | Opens new avenues for the selective functionalization of the alkyl chain. |
Interdisciplinary Research Opportunities
The simple structure of this compound belies its potential to contribute to a wide range of scientific fields. Its amphiphilic nature makes it a bridge between materials science, biology, and chemistry.
Pharmacology and Cell Biology: The discovery of its role as a dynamin inhibitor suggests opportunities in drug discovery and as a chemical probe to study cellular endocytosis nih.gov.
Nanomedicine and Gene Therapy: As a structural component, it can be incorporated into more complex lipid-based systems for the delivery of therapeutics like mRNA, creating a nexus between materials science and medicine upenn.edu.
Materials Science: Long-chain alkylammonium salts are used as surfactants, phase-transfer catalysts, and antistatic agents mdpi.com. Future research could explore their use in creating self-assembled monolayers, modifying surface properties, or as templates for nanoparticle synthesis.
Supramolecular Chemistry: The ability of the ammonium headgroup to form hydrogen bonds and engage in ion-pairing interactions makes it a valuable building block for designing complex, self-assembling supramolecular structures researchgate.net.
Challenges and Bottlenecks in Current Research Trajectories
Despite the opportunities, several challenges hinder the full exploration of this compound and related compounds. A primary challenge in the synthetic modification of alkylamines is their tendency to act as strong ligands for transition metals acs.org. This can saturate the metal's coordination sites and inhibit catalytic activity, making certain transformations, like directed C-H bond activation, difficult to achieve acs.org.
Another bottleneck is the relatively simple nature of the molecule itself. While this simplicity is an advantage in some contexts, it also means that it often lacks the specificity required for highly targeted biological applications without further modification. Research efforts are often directed towards more complex derivatives, leaving the fundamental properties and potential of the basic scaffold underexplored.
Finally, the self-assembly and solubility of such amphiphilic molecules can be complex, presenting challenges for formulation, characterization, and predicting their behavior in different environments. Overcoming these challenges will require a combination of advanced synthetic methods, sophisticated analytical techniques, and computational modeling to fully harness the potential of this versatile chemical compound.
Q & A
Q. Methodological Guidance
- HPLC with Pre-Column Derivatization : Use 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance UV detection sensitivity for trace amines. Mobile phase: 50 mM phosphate buffer (pH 3.0)/methanol (70:30) .
- Ion-Pair Chromatography : Tetrabutylammonium bromide as ion-pair reagent to resolve charged impurities (e.g., residual chloride or ammonium ions) .
- Validation Criteria : Limit of detection (LOD) ≤ 0.1%, resolution ≥ 1.5 between analyte and impurities .
What experimental approaches assess the stability of 1-Nonanamine hydrochloride under varying conditions?
Q. Advanced Stability Studies
- Forced Degradation : Expose samples to heat (40–80°C), humidity (75% RH), UV light (254 nm), and acidic/alkaline conditions (pH 2–12) for 4 weeks. Monitor decomposition via:
- Contradictions : Hydrolysis may dominate under alkaline conditions, while thermal decomposition produces volatile byproducts .
What precautions are necessary when handling 1-Nonanamine hydrochloride in research labs?
Q. Safety Protocols
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye irritation (Category 2 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with 5% acetic acid and absorb with inert material (e.g., vermiculite) .
How does 1-Nonanamine hydrochloride interact in supramolecular chemistry applications?
Q. Advanced Application Focus
- Host-Guest Systems : The primary amine group facilitates hydrogen bonding with crown ethers or cyclodextrins. Study binding constants via -NMR titration (e.g., shift in NH peaks upon complexation) .
- Coordination Chemistry : React with transition metals (e.g., Cu) in aqueous ethanol to form complexes. Characterize via UV-Vis (λ~600 nm for d-d transitions) and ESI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
